molecular formula C11H14FNO6 B008940 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid CAS No. 109672-71-1

2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid

Cat. No. B008940
M. Wt: 275.23 g/mol
InChI Key: PODKISHDTCTPCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid is not fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes involved in the regulation of cellular processes.

Biochemical And Physiological Effects

Studies have shown that 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid has a range of biochemical and physiological effects. These include the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid in lab experiments is its ability to selectively target certain cellular processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, future research may focus on the elucidation of its mechanism of action and the identification of its molecular targets.

Synthesis Methods

The synthesis of 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid has been achieved using various methods. One of the most common methods involves the reaction of 2-fluoro-3-nitrophenol with 2-(methylamino)ethanol in the presence of a reducing agent such as sodium dithionite. The resulting intermediate is then treated with oxalic acid to yield the desired compound.

Scientific Research Applications

2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid has been studied extensively for its potential applications in various fields. One of the primary areas of research has been in the field of medicinal chemistry, where this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders.

properties

CAS RN

109672-71-1

Product Name

2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid

Molecular Formula

C11H14FNO6

Molecular Weight

275.23 g/mol

IUPAC Name

2-fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid

InChI

InChI=1S/C9H12FNO2.C2H2O4/c1-11-5-8(13)6-3-2-4-7(12)9(6)10;3-1(4)2(5)6/h2-4,8,11-13H,5H2,1H3;(H,3,4)(H,5,6)

InChI Key

PODKISHDTCTPCL-UHFFFAOYSA-N

SMILES

CNCC(C1=C(C(=CC=C1)O)F)O.C(=O)(C(=O)O)O

Canonical SMILES

CNCC(C1=C(C(=CC=C1)O)F)O.C(=O)(C(=O)O)O

synonyms

2-fluorophenylephrine
2-FPE

Origin of Product

United States

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